![molecular formula C10H10O4 B1291524 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 93885-41-7](/img/structure/B1291524.png)
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H10O4 . It has an average mass of 194.184 Da and a monoisotopic mass of 194.057907 Da .
Synthesis Analysis
Benzofuran compounds, including 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds, including 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .Physical And Chemical Properties Analysis
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . Its lipophilicity, as measured by Log Po/w (iLOGP), is 1.58 . It is soluble, with a solubility of 1.4 mg/ml or 0.0072 mol/l .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been studied for their potential anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for further research and development in cancer therapy.
Antimicrobial Agents
The structural flexibility of benzofuran allows for various substitutions that can enhance antibacterial activity. Substituents like halogens, nitro, and hydroxyl groups on the benzofuran nucleus have shown potent antibacterial properties . This makes 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid a valuable scaffold for designing new antimicrobial agents.
Anti-Hepatitis C Virus Activity
Recent discoveries have highlighted the anti-hepatitis C virus (HCV) activity of novel macrocyclic benzofuran compounds. These findings suggest that benzofuran derivatives, including 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, could be effective therapeutic drugs for treating hepatitis C disease .
Antioxidant Properties
Benzofuran compounds are known for their strong antioxidant activities. The presence of methoxy and carboxylic acid groups may contribute to the scavenging of free radicals, offering protection against oxidative stress-related diseases .
Synthesis of Complex Benzofuran Compounds
Innovative methods for constructing benzofuran rings have been developed, such as unique free radical cyclization cascades. These methods are crucial for synthesizing a series of complex polycyclic benzofuran compounds, which have various applications in medicinal chemistry .
Drug Lead Compounds
Due to their diverse pharmacological activities, benzofuran derivatives are considered potential natural drug lead compounds. They serve as a basic structural unit for various biologically active natural medicines and synthetic chemical raw materials .
Neuroprotective Effects
Research has indicated that benzofuran derivatives may possess neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. The exploration of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid in this context could lead to the development of new neuroprotective agents .
Pharmacokinetic Modulation
The physicochemical properties of benzofuran derivatives, such as lipophilicity and solubility, can be fine-tuned to improve their pharmacokinetic profiles. This includes enhancing gastrointestinal absorption, blood-brain barrier permeability, and metabolic stability, making them more effective as therapeutic agents .
Safety And Hazards
The safety data sheet for 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid indicates that it may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
properties
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZPILQQANJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627086 | |
Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | |
CAS RN |
93885-41-7 | |
Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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